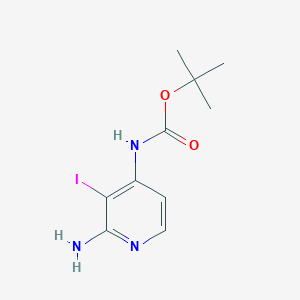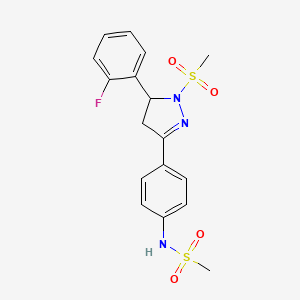
N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18FN3O4S2 and its molecular weight is 411.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Iridium-Catalyzed Alkylation
- Application : This compound is used in iridium-catalyzed regio- and enantioselective allylic alkylation processes. These processes are significant in producing enantiopure compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can be converted to monofluoro-methylated ibuprofen (Liu et al., 2009).
Synthesis of Pyrazole Derivatives
- Application : The compound plays a role in the synthesis of pyrazole derivatives. Pyrazoles are important in medicinal chemistry due to their diverse biological activities. The synthesis process often involves fluoride-mediated nucleophilic substitution reactions (Shavnya et al., 2005).
Tandem Reaction in Synthesis
- Application : It's used in tandem reactions, like the synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole. Tandem reactions are valuable in organic chemistry for creating complex molecules efficiently (Zhu et al., 2011).
Molecular Conformation Studies
- Application : This compound aids in studying molecular conformations and hydrogen bonding, which is crucial in material science and drug design. These studies often involve analyzing molecular structures in different conformations (Sagar et al., 2017).
Interaction Studies in Solutions
- Application : It's used in studying interactions of chemicals in solutions, particularly looking at volumetric and acoustic properties. This application is essential in understanding the behavior of chemicals in different environments (Raphael et al., 2015).
Antiproliferative Activities
- Application : Pyrazole-sulfonamide derivatives, which include this compound, are studied for their antiproliferative activities against different cell lines. This research is critical in cancer therapy and drug development (Mert et al., 2014).
Asymmetric Addition in Catalysis
- Application : The compound is used in catalytic asymmetric addition, enabling the creation of complex molecules with high stereoselectivity. This process is vital in synthesizing biologically active molecules (Bhosale et al., 2022).
Drug Discovery and Validation
- Application : It's involved in the synthesis of novel drug candidates, especially pyrazole derivatives. The compounds are then tested for various biological properties like antioxidant, anti-cancer, and anti-inflammatory activities (Thangarasu et al., 2019).
COX-2 Inhibitor Research
- Application : Research on derivatives of this compound has shown promising results in inhibiting cyclooxygenase-2 (COX-2), which is a target in treating inflammation and pain (Singh et al., 2004).
properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-13-9-7-12(8-10-13)16-11-17(21(19-16)27(2,24)25)14-5-3-4-6-15(14)18/h3-10,17,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRZLYUKSUHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

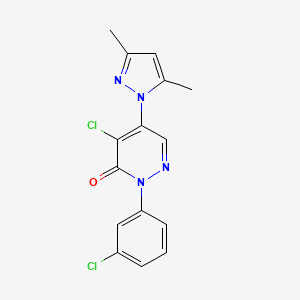
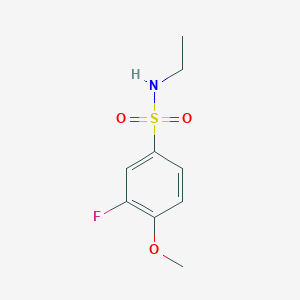
![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
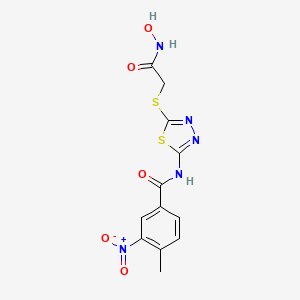
![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)
![7-Fluoro-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2995902.png)
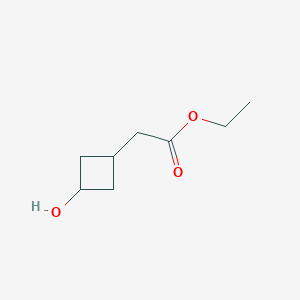
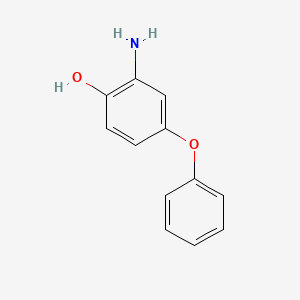
![(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995905.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)
![N'-(5-nitrobenzo[b]thiophene-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2995909.png)
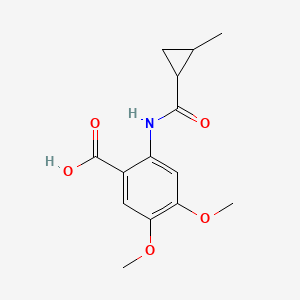
![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2995915.png)
